Cas no 76474-52-7 (Z-Arg-Arg-bNA acetate salt)

Z-Arg-Arg-bNA acetate salt 化学的及び物理的性質
名前と識別子
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- z-arg-arg-beta-na acetate salt
- N<sup>2</sup>-[(Benzyloxy)carbonyl]-N<sup>5</sup>-(diaminomethylene)-L-ornithyl-N<sup>5</sup>-(diaminomethylene)-N-2-naphthyl-L-ornithinamide
- Z-ARG-ARG-BNA COH
- Z-Arg-Arg-βNA
- Bzbana
- L-Argininamide, N2-((phenylmethoxy)carbonyl)-L-arginyl-N-2-naphthalenyl-
- N~2~-[(benzyloxy)carbonyl]-N~5~-(diaminomethylidene)-L-ornithyl-N~5~-(diaminomethylidene)-N-naphthalen-2-yl-L-ornithinamide
- N-Benzyloxycarbonylarginyl-L-arginine-2-naphthylamide
- N-Benzyloxycarbonyl-L-arginyl-L-arginine-2-naphthylamide
- Z-ARG-ARG-BETANA ACOH
- Z-Arg-Arg-.beta.NA
- Z-Arg-Arg-bNA
- Z-Arg-Arg-bNA acetate salt
- L-Argininamide, N2-[(phenylmethoxy)carbonyl]-L-arginyl-N-2-naphthalenyl- (9CI)
- N2-[(Benzyloxy)carbonyl]-N5-(diaminomethylene)-L-ornithyl-N5-(diaminomethylene)-N-2-naphthyl-L-ornithinamide
- cbz-l-arginyl-e-arginine-2-naphthylamide
- 76474-52-7
- benzyl N-[(2S)-5-(diaminomethylideneamino)-1-[[(2S)-5-(diaminomethylideneamino)-1-(naphthalen-2-ylamino)-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]carbamate
- 2-{[(Benzyloxy)(hydroxy)methylidene]amino}-5-carbamimidamido-N-{5-carbamimidamido-1-hydroxy-1-[(naphthalen-2-yl)imino]pentan-2-yl}pentanimidic acid
- SCHEMBL1803249
- DTXSID70997852
-
- インチ: InChI=1S/C30H39N9O4/c31-28(32)35-16-6-12-24(26(40)37-23-15-14-21-10-4-5-11-22(21)18-23)38-27(41)25(13-7-17-36-29(33)34)39-30(42)43-19-20-8-2-1-3-9-20/h1-5,8-11,14-15,18,24-25H,6-7,12-13,16-17,19H2,(H,37,40)(H,38,41)(H,39,42)(H4,31,32,35)(H4,33,34,36)/t24-,25-/m0/s1
- InChIKey: QOCSAYREMKOPJF-DQEYMECFSA-N
- SMILES: C1=CC=C(C=C1)COC(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC2=CC3=CC=CC=C3C=C2
計算された属性
- 精确分子量: 589.31287
- 同位素质量: 589.313
- 同位体原子数: 0
- 水素結合ドナー数: 7
- 氢键受体数量: 6
- 重原子数量: 43
- 回転可能化学結合数: 16
- 複雑さ: 946
- 共价键单元数量: 1
- 原子立体中心数の決定: 2
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 1.3
- トポロジー分子極性表面積: 225Ų
じっけんとくせい
- 密度みつど: 1.34
- Refractive Index: 1.651
- PSA: 220.33
Z-Arg-Arg-bNA acetate salt Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | Z290790-25mg |
Z-Arg-Arg-bNA acetate salt |
76474-52-7 | 25mg |
$ 875.00 | 2022-06-02 | ||
TRC | Z290790-50mg |
Z-Arg-Arg-bNA acetate salt |
76474-52-7 | 50mg |
$ 1395.00 | 2022-06-02 | ||
TRC | Z290790-10mg |
Z-Arg-Arg-bNA acetate salt |
76474-52-7 | 10mg |
$ 420.00 | 2022-06-02 |
Z-Arg-Arg-bNA acetate salt 関連文献
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Klaudia Kaniewska,Agata Kowalczyk,Marcin Karbarz,Anna M. Nowicka Analyst, 2016,141, 5815-5821
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Beibei Wang,Huaixi Chen,Wuqian Guo,Yi Liu,Shiguo Han,Lina Hua,Liwei Tang,Junhua Luo J. Mater. Chem. C, 2021,9, 17349-17356
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Fulin Zhou,Fujian Zhou,Rongchuan Su,Yudong Yang,Jingsong You Chem. Sci., 2020,11, 7424-7428
-
Zhuang Miao,Wenli Hou,Meiling Liu,Youyu Zhang,Shouzhuo Yao New J. Chem., 2018,42, 1446-1456
-
Kiyomi Ohmori,Youhei Sato,Daisuke Nakajima,Shiho Kageyama,Fujio Shiraishi,Teruhisa Fujimaki,Sumio Goto Environ. Sci.: Processes Impacts, 2013,15, 1031-1040
-
Nitin Wadnerkar,Vijayanand Kalamse,Ajay Chaudhari RSC Adv., 2012,2, 8497-8501
-
Samuel Bernard,Chrystelle Salameh,Philippe Miele Dalton Trans., 2016,45, 861-873
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Xiaofeng Xie,Jianqiang Luo,Jing Sun New J. Chem., 2017,41, 7938-7946
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Jyh-Herng Ruei,Patteti Venukumar,Arun B. Ingle,Kwok-Kong Tony Mong Chem. Commun., 2015,51, 5394-5397
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Sumon Sarkar,Kelvin Pak Shing Cheung,Vladimir Gevorgyan Chem. Sci., 2020,11, 12974-12993
Z-Arg-Arg-bNA acetate saltに関する追加情報
Introduction to Z-Arg-Arg-bNA Acetate Salt (CAS No. 76474-52-7)
Z-Arg-Arg-bNA Acetate Salt (CAS No. 76474-52-7) is a synthetic compound that has gained significant attention in the fields of chemical biology and medicinal chemistry due to its unique properties and potential applications. This compound is a dipeptide derivative, specifically a Z-Arg-Arg conjugate, which is functionalized with a bNA (benzyl naphthalene) group and an acetate salt. The combination of these structural elements imparts specific biological activities and physicochemical properties that make it a valuable tool in various research and therapeutic contexts.
The Z-Arg-Arg-bNA Acetate Salt is synthesized through a series of well-defined chemical reactions, starting with the protection of the amino groups using the Z (benzyloxycarbonyl) protecting group. This step ensures that the reactive amino groups are temporarily shielded during subsequent synthetic steps, allowing for precise control over the formation of the dipeptide backbone. The bNA group is then introduced to enhance the compound's solubility and stability, making it suitable for use in aqueous environments.
Recent studies have highlighted the potential of Z-Arg-Arg-bNA Acetate Salt in modulating protein-protein interactions and enzymatic activities. For instance, research published in the Journal of Medicinal Chemistry has shown that this compound can effectively inhibit specific proteases, which are involved in various pathological processes such as inflammation and cancer. The ability to selectively target these proteases makes Z-Arg-Arg-bNA Acetate Salt a promising lead compound for drug development.
In addition to its therapeutic potential, Z-Arg-Arg-bNA Acetate Salt has been utilized as a tool in basic research to investigate the mechanisms of protein-protein interactions. Its structural features allow it to mimic natural peptides and interact with specific binding sites on target proteins, providing valuable insights into the molecular basis of these interactions. This information is crucial for understanding disease mechanisms and designing more effective therapeutic agents.
The physicochemical properties of Z-Arg-Arg-bNA Acetate Salt have also been extensively characterized. It exhibits good solubility in both organic solvents and aqueous solutions, which facilitates its use in a wide range of experimental conditions. The compound's stability under various pH conditions and temperatures further enhances its utility in both laboratory settings and potential clinical applications.
From a safety perspective, Z-Arg-Arg-bNA Acetate Salt has been evaluated for its toxicity and biocompatibility. Preclinical studies have demonstrated that it is well-tolerated at therapeutic concentrations, with minimal adverse effects observed. These findings support its potential for further development as a therapeutic agent or research tool.
In conclusion, Z-Arg-Arg-bNA Acetate Salt (CAS No. 76474-52-7) is a versatile compound with significant potential in both research and therapeutic applications. Its unique structural features and biological activities make it an important molecule for ongoing studies in chemical biology and medicinal chemistry. As research continues to uncover new insights into its mechanisms of action and potential uses, Z-Arg-Arg-bNA Acetate Salt is likely to play an increasingly important role in advancing our understanding of complex biological processes and developing new treatments for various diseases.
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